Cas no 80360-20-9 (1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde)

1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde structure
80360-20-9 structure
Product Name:1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde
CAS 번호:80360-20-9
MF:C15H11NO3S
메가와트:285.317742586136
MDL:MFCD02681985
CID:719952
PubChem ID:24873888
Update Time:2024-10-27

1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde 화학적 및 물리적 성질

이름 및 식별자

    • 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde
    • 1-(Phenylsulfonyl)-3-indolecarboxaldehyde
    • 1-(PHENYLSULPHONYL)-1H-INDOLE-3-CARBOXALDEHYDE
    • 1H-Indole-3-carboxaldehyde,1-(phenylsulfonyl)-
    • 1-Phenylsulphonylindole-3-Carboxaldehyde
    • 1-Benzenesulfonyl-1H-indole-3-carbaldehyde
    • 1-benzenesulfonyl-1H-indole-3-carboxaldehyde
    • BUTTPARK 98 4-06
    • 1-(Benzenesulfonyl)indole-3-carboxaldehyde
    • 1-(Phenylsulfonyl)-3-formylindole
    • NSC 628191
    • 1-(benzenesulfonyl)indole-3-carbaldehyde
    • NSC628191
    • 1H-Indole-3-carboxaldehyde, 1-(phenylsulfonyl)-
    • ZLARITBCJILRBL-UHFFFAOYSA-N
    • N-phenylsulfonylindole-3-carboxaldehyde
    • RP06679
    • OR23044
    • N
    • 1-(Phenylsulfonyl)-1H-indole-3-carboxaldehyde (ACI)
    • 1-(Benzenesulfonyl)-1H-indole-3-carbaldehyde
    • 1-(Benzenesulfonyl)-1H-indole-3-carboxaldehyde
    • 1-Phenylsulfonyl-1H-indole-3-carboxaldehyde
    • N-(Phenylsulfonyl)-3-indolecarboxaldehyde
    • 80360-20-9
    • 1-(PHENYLSULFONYL)-1H-INDOLE-3-CARBOXALDEHYDE
    • C76573
    • AKOS016003595
    • J-503595
    • CHEMBL1985336
    • SY104006
    • C15H11NO3S
    • FT-0605858
    • 1-(Phenylsulfonyl)indole-3-carbaldehyde
    • 1-(Phenylsulfonyl)-3-indolecarboxaldehyde, 97%
    • CS-0135335
    • CU-00000000106-1
    • SCHEMBL723339
    • MFCD02681985
    • NSC-628191
    • NCGC00161737-01
    • NS-00010
    • NCI60_009063
    • N-phenylsulfonyl-3-indolecarboxaldehyde
    • NSC-830794
    • DB-025512
    • NSC830794
    • 1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde
    • MDL: MFCD02681985
    • 인치: 1S/C15H11NO3S/c17-11-12-10-16(15-9-5-4-8-14(12)15)20(18,19)13-6-2-1-3-7-13/h1-11H
    • InChIKey: ZLARITBCJILRBL-UHFFFAOYSA-N
    • 미소: O=CC1C2C(=CC=CC=2)N(S(C2C=CC=CC=2)(=O)=O)C=1

계산된 속성

  • 정밀분자량: 285.04600
  • 동위원소 질량: 285.046
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 20
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 450
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 64.5
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 2.7

실험적 성질

  • 색과 성상: 고체
  • 밀도: 1.31
  • 융해점: 157-161 °C (lit.)
  • 비등점: 513.6°C at 760 mmHg
  • 플래시 포인트: 264.4°C
  • 굴절률: 1.644
  • PSA: 64.52000
  • LogP: 3.77160
  • 용해성: 미확정
  • 증기압: 0.0±1.3 mmHg at 25°C

1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde 보안 정보

  • 기호: GHS07
  • 신호어:Warning
  • 피해 선언: H302
  • 경고성 성명: P280-P305+P351+P338
  • WGK 독일:3
  • 위험 범주 코드: 22
  • 보안 지침: S24/25
  • 위험물 표지: Xn
  • 저장 조건:Keep in dark place,Inert atmosphere,2-8°C(BD51798)
  • 위험 용어:R22

1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    ?? ?? ??:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

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1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
참조
Synthesis and antitumor properties of 2,5-bis(3'-indolyl)thiophenes: Analogues of marine alkaloid nortopsentin
Diana, Patrizia; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(8), 2342-2346

합성 방법 2

반응 조건
1.1 Reagents: Oxygen Catalysts: Carbon tetrabromide Solvents: Acetonitrile ;  15 min, rt
1.2 4 h, rt
참조
Visible light photocatalysis with CBr4: a highly selective aerobic photooxidation of methylarenes to aldehydes
Tripathi, Shubhangi; et al, RSC Advances, 2016, 6(18), 14547-14551

합성 방법 3

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ;  rt; 5 h, 60 °C
1.2 Reagents: N-methylmorpholine N-oxide Solvents: Propionitrile ;  rt; 1 h, rt; 3 h, reflux
참조
One-pot transformation of methylarenes into aromatic aldehydes under metal-free conditions
Tabata, Masayuki; et al, European Journal of Organic Chemistry, 2014, 2014(16), 3402-3410

합성 방법 4

반응 조건
참조
Generation and reactions of 3-lithio-1-(phenylsulfonyl)indole
Saulnier, Mark G.; et al, Journal of Organic Chemistry, 1982, 47(5), 757-61

합성 방법 5

반응 조건
1.1 Reagents: Oxygen
참조
Sensitized photooxygenations of 3-vinylindole derivatives
Zhang, Xiaojun; et al, Journal of Organic Chemistry, 1993, 58(27), 7839-47

합성 방법 6

반응 조건
1.1 Solvents: Triethanolamine ;  90 - 100 min, 80 °C
참조
Green synthesis of novel (E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazine-2-carbonyl)-3-(1H-indol-3-yl)acrylonitriles
Praveen Kumar, P.; et al, Green Chemistry Letters and Reviews, 2014, 7(4), 322-329

합성 방법 7

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  2 - 3 h, rt
참조
Water Mediated One-Pot and Step-Wise Syntheses of Indolylidene Isoxazoles and Their Anti-Cancer Activity and Molecular Modeling Studies
Reddy, Ch. Venkata Ramana; et al, Chemistry Africa, 2020, 3(1), 61-74

합성 방법 8

반응 조건
참조
Product subclass 14: aryllithium and hetaryllithium compounds
Gribble, Gordon W., Science of Synthesis, 2006, 8, 357-426

합성 방법 9

반응 조건
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 - 5 °C; 30 min, 0 - 5 °C
1.2 Solvents: Dimethylformamide ;  1 h, 35 °C; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, reflux
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C → rt; 30 min, rt
2.2 Solvents: Tetrahydrofuran ;  rt
참조
First discovery of pimprinine derivatives and analogs as novel potential herbicidal, insecticidal and nematicidal agents
Zhang, Ming-Zhi; et al, Tetrahedron, 2021, 79,

합성 방법 10

반응 조건
1.1 Reagents: Iodine Catalysts: Butyllithium
2.1 Catalysts: Lithium diisopropylamide
3.1 -
4.1 -
참조
Generation and reactions of 3-lithio-1-(phenylsulfonyl)indole
Saulnier, Mark G.; et al, Journal of Organic Chemistry, 1982, 47(5), 757-61

합성 방법 11

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 °C
2.1 Solvents: Acetonitrile ;  1 h, rt
2.2 Reagents: Imidazole ,  Hydroxyamine hydrochloride ;  4 h, rt
3.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
3.2 Reagents: Water
4.1 Catalysts: Ferrous acetate ,  (4S,4′S,5R,5′R)-2,2′-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] Solvents: Acetonitrile ,  Toluene ;  30 min, rt
4.2 Solvents: Acetonitrile ,  Toluene ;  12 h, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water
참조
Iron(II)-Catalyzed Asymmetric Intramolecular Aminohydroxylation of Indoles
Zhang, Yong-Qiang; et al, Organic Letters, 2013, 15(15), 3910-3913

합성 방법 12

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 3 - 4 h, rt
참조
Nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylamines
Varun, Begur Vasanthkumar ; et al, Nature Communications, 2020, 11(1),

합성 방법 13

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane
참조
Cis- and trans-3-(3-indolyl)proline derivatives as conformationally restricted analogs of tryptophan
Damour, Dominique; et al, Synlett, 1999, (6), 786-788

합성 방법 14

반응 조건
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethyl sulfoxide ,  Water ;  15 min, rt
1.2 rt; 2 - 5 h, rt → 35 °C
참조
Synthesis and Antiproliferative Activity of New N-Acylhydrazone Derivatives Containing Benzothiazole and Indole Based Moiety
Liu, Kai; et al, Pharmaceutical Chemistry Journal, 2020, 54(4), 345-352

합성 방법 15

반응 조건
1.1 Reagents: Cesium acetate Catalysts: (SP-4-2)-Dichloro[1,1′-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosph… ,  2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethylformamide ;  10 h, 30 - 35 °C
1.2 Reagents: Sodium chloride Solvents: Water
참조
Decarboxylative formylation of aryl halides with glyoxylic acid by merging organophotoredox with palladium catalysis
Zhao, Bin; et al, Organic Chemistry Frontiers, 2018, 5(11), 1782-1786

합성 방법 16

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  rt
참조
Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones
Mashayekhi, Vida; et al, Archives of Pharmacal Research, 2021, 44(8), 1-13

합성 방법 17

반응 조건
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  30 min, cooled
1.2 Solvents: Dimethylformamide ;  1 h, 40 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, cooled
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethyl sulfoxide ,  Water ;  15 min, rt
2.2 rt; 2 - 5 h, rt → 35 °C
참조
Synthesis and Antiproliferative Activity of New N-Acylhydrazone Derivatives Containing Benzothiazole and Indole Based Moiety
Liu, Kai; et al, Pharmaceutical Chemistry Journal, 2020, 54(4), 345-352

합성 방법 18

반응 조건
참조
Generation and reactions of 3-lithio-1-(phenylsulfonyl)indole
Saulnier, Mark G.; et al, Journal of Organic Chemistry, 1982, 47(5), 757-61

합성 방법 19

반응 조건
1.1 Catalysts: Lithium diisopropylamide
2.1 -
3.1 -
참조
Generation and reactions of 3-lithio-1-(phenylsulfonyl)indole
Saulnier, Mark G.; et al, Journal of Organic Chemistry, 1982, 47(5), 757-61

합성 방법 20

반응 조건
1.1 Catalysts: Ferrous acetate ,  (4S,4′S,5R,5′R)-2,2′-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] Solvents: Acetonitrile ,  Toluene ;  30 min, rt
1.2 Solvents: Acetonitrile ,  Toluene ;  12 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
참조
Iron(II)-Catalyzed Asymmetric Intramolecular Aminohydroxylation of Indoles
Zhang, Yong-Qiang; et al, Organic Letters, 2013, 15(15), 3910-3913

합성 방법 21

반응 조건
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Reagents: Water
2.1 Catalysts: Ferrous acetate ,  (4S,4′S,5R,5′R)-2,2′-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] Solvents: Acetonitrile ,  Toluene ;  30 min, rt
2.2 Solvents: Acetonitrile ,  Toluene ;  12 h, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water
참조
Iron(II)-Catalyzed Asymmetric Intramolecular Aminohydroxylation of Indoles
Zhang, Yong-Qiang; et al, Organic Letters, 2013, 15(15), 3910-3913

합성 방법 22

반응 조건
1.1 Solvents: Acetonitrile ;  1 h, rt
1.2 Reagents: Imidazole ,  Hydroxyamine hydrochloride ;  4 h, rt
2.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
2.2 Reagents: Water
3.1 Catalysts: Ferrous acetate ,  (4S,4′S,5R,5′R)-2,2′-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] Solvents: Acetonitrile ,  Toluene ;  30 min, rt
3.2 Solvents: Acetonitrile ,  Toluene ;  12 h, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water
참조
Iron(II)-Catalyzed Asymmetric Intramolecular Aminohydroxylation of Indoles
Zhang, Yong-Qiang; et al, Organic Letters, 2013, 15(15), 3910-3913

합성 방법 23

반응 조건
1.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ;  0.5 h, 0 °C
1.2 0 °C; 0.5 h, rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 °C
3.1 Solvents: Acetonitrile ;  1 h, rt
3.2 Reagents: Imidazole ,  Hydroxyamine hydrochloride ;  4 h, rt
4.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
4.2 Reagents: Water
5.1 Catalysts: Ferrous acetate ,  (4S,4′S,5R,5′R)-2,2′-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] Solvents: Acetonitrile ,  Toluene ;  30 min, rt
5.2 Solvents: Acetonitrile ,  Toluene ;  12 h, rt
5.3 Reagents: Sodium bicarbonate Solvents: Water
참조
Iron(II)-Catalyzed Asymmetric Intramolecular Aminohydroxylation of Indoles
Zhang, Yong-Qiang; et al, Organic Letters, 2013, 15(15), 3910-3913

1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde Raw materials

1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde Preparation Products

1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:80360-20-9)1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde
주문 번호:A864703
인벤토리 상태:in Stock
재다:25g/10g/5g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 08:47
가격 ($):714.0/372.0/212.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:80360-20-9)1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde
A864703
순결:99%/99%/99%
재다:25g/10g/5g
가격 ($):714.0/372.0/212.0
Email